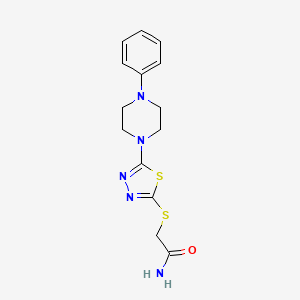![molecular formula C10H13F2N3O2S B2704067 4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411278-67-4](/img/structure/B2704067.png)
4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13F2N3O2S and a molecular weight of 277.29 g/mol. This compound features a piperazine ring substituted with a fluoropyridine moiety and a sulfonyl fluoride group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride typically involves the following steps:
Fluoropyridine Synthesis: The fluoropyridine moiety can be synthesized using methods such as the Umemoto reaction or the Balz-Schiemann reaction.
Piperazine Derivative Formation: The piperazine ring is then functionalized with the fluoropyridine moiety through nucleophilic substitution reactions.
Sulfonyl Fluoride Introduction: Finally, the sulfonyl fluoride group is introduced using reagents like sulfuryl fluoride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and fluoropyridine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Piperazines: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Aplicaciones Científicas De Investigación
4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share the fluoropyridine moiety but differ in their functional groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine have similar piperazine cores but different substituents.
Uniqueness
4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to its combination of a fluoropyridine moiety and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
4-[(5-fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2S/c11-10-5-9(6-13-7-10)8-14-1-3-15(4-2-14)18(12,16)17/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUIDVXBYMHORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CN=C2)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2703986.png)

![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2703992.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2703997.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine](/img/structure/B2704004.png)

